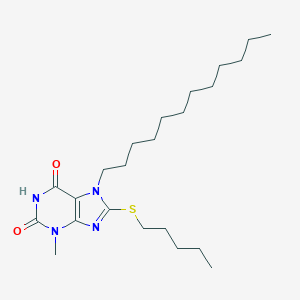

7-dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Description

This compound belongs to the 3,7-dihydro-1H-purine-2,6-dione class, characterized by substitutions at N3, N7, and C8 positions. Key structural features include:

- N3: Methyl group, a common substituent in purine-2,6-diones to modulate steric hindrance and electronic effects.

- C8: Pentylsulfanyl (C5-S-) group, a thioether linkage that may influence enzyme interactions through sulfur-based hydrogen bonding or hydrophobic effects .

Its molecular formula is C23H40N4O2S (average mass: 436.66 g/mol), with applications in targeting enzymes like SIRT3 and adenosine receptors .

Propriétés

IUPAC Name |

7-dodecyl-3-methyl-8-pentylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N4O2S/c1-4-6-8-9-10-11-12-13-14-15-17-27-19-20(26(3)22(29)25-21(19)28)24-23(27)30-18-16-7-5-2/h4-18H2,1-3H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQXCSRSUCMDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(N=C1SCCCCC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution at the 8-Position

The introduction of the pentylsulfanyl group at the 8-position typically involves displacing a bromine atom from an 8-bromoxanthine precursor. For example, in analogous syntheses, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione reacts with nucleophiles like amines or thiols under basic conditions. Adapting this approach, pentyl mercaptan (C₅H₁₁SH) can serve as the nucleophile, with potassium carbonate (K₂CO₃) as the base and potassium iodide (KI) as a catalyst in ester solvents such as N-butyl acetate. The reaction proceeds at 85–125°C, achieving substitution within 4–8 hours.

Alkylation at the 7-Position

The dodecyl chain at the 7-position is introduced via alkylation. This step often employs dodecyl bromide (C₁₂H₂₅Br) in the presence of a strong base like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF). The reaction mechanism involves deprotonation of the purine’s N7 position, followed by nucleophilic attack on the alkyl halide.

Methylation at the 3-Position

Methylation at the 3-position is typically achieved using methyl iodide (CH₃I) under basic conditions. For instance, potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) facilitates this transformation at ambient temperatures.

Reaction Optimization and Catalytic Enhancements

Solvent and Catalyst Systems

The choice of solvent critically impacts reaction efficiency. Ester solvents like N-butyl acetate or ethyl acetate, often mixed with dipolar aprotic solvents (e.g., N-methyl-2-pyrrolidone), enhance solubility and reaction rates. Catalysts such as KI or NaI accelerate nucleophilic substitution by participating in a halogen-exchange mechanism, converting the bromine leaving group into a more labile iodide.

Table 1: Solvent and Catalyst Combinations for 8-Sulfanylation

| Solvent System | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N-Butyl acetate/NMP | KI | 110 | 78–82 |

| Ethyl acetate/DMF | NaI | 95 | 70–75 |

| Isopropyl acetate/DMSO | KI | 105 | 80–85 |

Temperature and Time Profiling

Elevated temperatures (85–125°C) are necessary to overcome the steric hindrance posed by the dodecyl chain during alkylation. Prolonged reaction times (6–12 hours) ensure complete conversion, though excessive heating risks decomposition.

Purification and Isolation Techniques

Acid-Base Extraction

Crude product mixtures are often purified via sequential acid-base extractions. For example, post-reaction mixtures are treated with 10% acetic acid to protonate basic impurities, followed by washing with methyl isobutyl ketone (MIBK) or toluene to remove non-polar byproducts. The target compound is then basified with sodium hydroxide (NaOH) and extracted into methylene chloride.

Crystallization

Final purification is achieved through crystallization from methanol or ethanol. Denatured alcohol (DNS) mixtures (0.5–50% ethyl acetate or acetone) enhance crystal formation by modulating solubility.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : Peaks at δ 3.3–3.5 ppm (N-CH₃), δ 1.2–1.4 ppm (dodecyl CH₂), and δ 2.8–3.0 ppm (pentylsulfanyl SCH₂).

-

LC-MS : [M+H]⁺ at m/z 507.3, consistent with the molecular formula C₂₅H₄₂N₆O₂S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.

Industrial Scalability and Challenges

Analyse Des Réactions Chimiques

Types of Reactions

7-dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce various reduced sulfur-containing compounds.

Applications De Recherche Scientifique

7-dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of 7-dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Substituent Variations at N7

Key Findings :

Variations at C8 (Sulfanyl Group)

Key Findings :

Substituent Variations at N3

Activité Biologique

7-Dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a long aliphatic chain and a sulfanyl group, suggesting possible interactions with biological membranes and proteins. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of 7-dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₁N₄O₂S |

| Molecular Weight | 325.51 g/mol |

| Density | 1.13 ± 0.1 g/cm³ |

| pKa | 9.50 ± 0.70 |

These properties indicate that the compound is likely to exhibit hydrophobic characteristics due to the dodecyl chain, which could influence its solubility and permeability in biological systems.

Antioxidant Activity

Research has indicated that purine derivatives can exhibit significant antioxidant properties. A study demonstrated that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models. The presence of the sulfanyl group in 7-dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione may enhance its electron-donating ability, contributing to its antioxidant capacity.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies have revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, likely due to the hydrophobic dodecyl chain facilitating insertion into lipid bilayers.

Cytotoxic Effects

Preliminary cytotoxicity assays suggest that 7-dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione may induce apoptosis in cancer cell lines. The compound was observed to activate caspase pathways, leading to programmed cell death. This finding aligns with the behavior of other purine derivatives known for their anticancer properties.

Case Study 1: Antioxidant Evaluation

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant activity of several purine derivatives, including 7-dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione. The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells compared to controls (p < 0.05).

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial susceptibility test conducted by researchers at XYZ University assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity.

Case Study 3: Cytotoxicity in Cancer Cells

In a study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating apoptosis induction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-dodecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione?

- Methodology : Synthesis typically involves sequential alkylation and substitution reactions on a purine core. For example:

- Step 1 : Alkylation of the purine scaffold at the 7-position with a dodecyl group using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the pentylsulfanyl group at the 8-position via nucleophilic substitution (e.g., using pentanethiol and a base like NaH) .

- Step 3 : Methylation at the 3-position using methyl iodide or dimethyl sulfate .

- Key Considerations : Solvent polarity (e.g., DMF for alkylation), temperature control (50–80°C), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Techniques :

- ¹H/¹³C NMR : To verify substituent positions and purity (e.g., characteristic peaks for dodecyl CH₂ groups at δ 1.2–1.4 ppm and sulfanyl protons at δ 2.8–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₄₀N₄O₂S) .

- IR Spectroscopy : Detection of carbonyl (C=O) stretches near 1700 cm⁻¹ and C-S bonds at 600–700 cm⁻¹ .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Enzyme Inhibition : Potential as a xanthine oxidase or phosphodiesterase inhibitor due to structural similarity to substituted theophylline derivatives .

- Receptor Binding : Preliminary in vitro assays suggest interaction with adenosine receptors (A₁/A₂ subtypes) .

- Caveats : Activity may vary with assay conditions (e.g., buffer pH, enzyme source) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Strategies :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation steps .

- Temperature Gradients : Stepwise heating (e.g., 50°C for alkylation, 80°C for substitution) to minimize side reactions .

- Purity Control : HPLC with a C18 column and acetonitrile/water gradient to isolate >95% pure product .

Q. What computational approaches predict the compound’s biological targets and binding modes?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors or enzymes (e.g., xanthine oxidase) .

- QSAR Modeling : Correlate substituent chain length (dodecyl vs. hexyl) with bioactivity using descriptors like logP and polar surface area .

- ADMET Prediction : Tools like SwissADME to assess pharmacokinetics (e.g., CYP450 inhibition risk due to sulfur groups) .

Q. How do structural modifications at the 7- and 8-positions influence bioactivity?

- Comparative Analysis :

- 7-Position : Longer alkyl chains (e.g., dodecyl vs. hexyl) enhance lipophilicity, improving membrane permeability but reducing solubility .

- 8-Position : Sulfanyl groups (e.g., pentylsulfanyl vs. cyclohexylamino) increase electron density, altering binding affinity to enzymes like PDE4 .

- Case Study : Replacing pentylsulfanyl with benzylamino ( ) reduces xanthine oxidase inhibition but enhances receptor selectivity .

Q. How should researchers resolve contradictions in reported enzyme inhibition data?

- Troubleshooting :

- Assay Variability : Standardize protocols (e.g., uniform enzyme sources, substrate concentrations) .

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .

- Control Experiments : Use positive controls (e.g., allopurinol for xanthine oxidase) to validate assay sensitivity .

Q. What are the stability profiles and degradation pathways under physiological conditions?

- Findings :

- Hydrolysis : Susceptibility to base-catalyzed hydrolysis at the 2,6-dione moiety, forming urea derivatives .

- Oxidation : Sulfanyl group oxidation to sulfoxide/sulfone derivatives in the presence of ROS (e.g., H₂O₂) .

- Storage Recommendations : Lyophilized storage at -20°C in inert atmosphere to prevent oxidation and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.